3-Aminopropane-1-sulfonamide hydrochloride CAS number
3-Aminopropane-1-sulfonamide hydrochloride CAS number
An In-Depth Technical Guide to 3-Aminopropane-1-sulfonamide hydrochloride (CAS: 104458-33-5)
Abstract
This technical guide provides a comprehensive overview of 3-Aminopropane-1-sulfonamide hydrochloride, identified by CAS number 104458-33-5.[1][2] As a member of the sulfonamide class of compounds, which have a storied history in medicinal chemistry, this molecule presents significant opportunities for researchers and drug development professionals.[3] Its bifunctional nature, featuring a primary aliphatic amine and a sulfonamide group, makes it a versatile building block for the synthesis of novel chemical entities. This document delves into its physicochemical properties, proposes a logical synthetic pathway, outlines its potential applications in drug discovery, details robust analytical methods for quality control, and provides essential safety and handling protocols. The guide is structured to serve as a practical resource for scientists leveraging this compound in their research endeavors.
Introduction
The Sulfonamide Moiety in Medicinal Chemistry
The sulfonamide functional group (-SO₂NH₂) is a cornerstone of modern pharmacology. Historically, sulfonamides were the first class of synthetic antimicrobial agents to be widely used, revolutionizing the treatment of bacterial infections before the advent of penicillin.[3] Beyond their antibacterial properties, sulfonamide derivatives have demonstrated a vast range of biological activities, including antiviral, antidiabetic, anticancer, and diuretic effects.[3][4] Their utility stems from their ability to act as bioisosteres for other functional groups and to bind to various enzyme active sites. This established importance underscores the value of novel sulfonamide-containing building blocks in the exploration of new therapeutic agents.
Introducing 3-Aminopropane-1-sulfonamide hydrochloride
3-Aminopropane-1-sulfonamide hydrochloride is a small molecule that uniquely combines a flexible three-carbon aliphatic chain with two key functional groups: a terminal primary amine (as a hydrochloride salt) and a sulfonamide. This structure makes it a valuable intermediate for chemical synthesis. It can be considered a structural analog of biologically significant compounds such as homotaurine (3-aminopropanesulfonic acid), a compound investigated for its potential in treating Alzheimer's disease by modulating amyloid-beta aggregation.[5][6] The presence of the primary amine provides a reactive handle for derivatization, such as amide bond formation, while the sulfonamide group imparts specific physicochemical properties like hydrogen bonding capability and polarity.
Physicochemical Profile
The fundamental properties of 3-Aminopropane-1-sulfonamide hydrochloride are critical for its application in experimental design. The chemical structure and key identifiers are presented below.
Caption: Chemical Structure of 3-Aminopropane-1-sulfonamide hydrochloride.
| Property | Value | Source(s) |
| CAS Number | 104458-33-5 | [1][2] |
| Molecular Formula | C₃H₁₁ClN₂O₂S | [1][7] |
| Molecular Weight | 174.65 g/mol | [1][7] |
| Synonyms | 1-Propanesulfonamide, 3-amino-, monohydrochloride | [1] |
| Appearance | Solid; White to light blue crystalline powder | [1][8] |
| Purity | Typically ≥96% | [1][9] |
| InChI Key | NQJRBKKDZRPLFE-UHFFFAOYSA-N | [1] |
Synthesis and Manufacturing Insights
While specific manufacturing protocols for 3-Aminopropane-1-sulfonamide hydrochloride are proprietary, a logical and efficient synthetic route can be proposed based on established principles of organic chemistry. The synthesis of the related compound, 3-aminopropanesulfonic acid, often starts from 3-amino-1-propanol, providing a validated precursor for the carbon backbone.[10]
Proposed Synthetic Workflow
The synthesis can be envisioned as a multi-step process starting from a protected 3-aminopropanol. The protection of the amine is a crucial first step to prevent side reactions during the subsequent sulfonation and chlorination steps.
Caption: Proposed synthetic workflow for 3-Aminopropane-1-sulfonamide hydrochloride.
Step-by-Step Experimental Protocol (Conceptual)
-
Amine Protection: 3-Amino-1-propanol is reacted with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), under basic conditions to yield Boc-protected 3-amino-1-propanol. This choice prevents the amine from reacting with the sulfonylating and chlorinating agents in subsequent steps.
-
Oxidation to Sulfonic Acid: The terminal alcohol is oxidized to a sulfonic acid. This is a challenging transformation and may require specialized reagents. A more common route involves starting with a thiol or using a halo-propane precursor for substitution with a sulfite salt, similar to methods used for 3-aminopropanesulfonic acid synthesis.[10]
-
Conversion to Sulfonyl Chloride: The resulting sulfonic acid is converted to the more reactive sulfonyl chloride using an agent like thionyl chloride (SOCl₂) or oxalyl chloride. This step is critical for activating the sulfonyl group for amination.
-
Amination: The sulfonyl chloride intermediate is carefully reacted with an excess of ammonia (aqueous or gaseous) to form the sulfonamide. The choice of solvent and temperature is key to maximizing yield and minimizing side products.
-
Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, typically using hydrochloric acid in an organic solvent like dioxane or methanol. This step simultaneously deprotects the primary amine and forms the desired hydrochloride salt, which often aids in purification by crystallization.
Applications in Drug Discovery and Research
The bifunctional nature of 3-Aminopropane-1-sulfonamide hydrochloride makes it a highly valuable scaffold for medicinal chemistry and biomarker development.
-
As a Versatile Chemical Building Block: The primary amine serves as a nucleophilic handle for a wide array of chemical transformations, including acylation, alkylation, and reductive amination. This allows for the straightforward incorporation of the propanesulfonamide moiety into larger, more complex molecules.
-
Scaffold for Focused Libraries: Researchers can use this compound as a starting point to generate libraries of novel compounds for screening. By reacting the amine with various carboxylic acids, sulfonyl chlorides, or isocyanates, a diverse set of molecules can be rapidly synthesized.
-
Linker in Bioconjugation: Analogous to its thiol counterpart (3-aminopropane-1-thiol hydrochloride), which is used in biomarker development, this molecule can function as a linker.[11] After conjugation via its amine, the sulfonamide group can provide desirable physicochemical properties such as increased solubility or specific hydrogen bonding interactions.
-
Probing Structure-Activity Relationships (SAR): In drug development, it can be used to synthesize analogs of known active compounds. For instance, it can be used to replace or extend parts of a lead molecule to probe the importance of the aminopropane or sulfonamide functionalities for biological activity, drawing inspiration from related structures like homotaurine in neuroscience research.[5]
Quality Control and Analytical Methodologies
Ensuring the purity and identity of starting materials is a fundamental requirement in drug development. A self-validating system of protocols is essential for quality assurance.
Purity Determination by Reverse-Phase HPLC
A robust reverse-phase high-performance liquid chromatography (RP-HPLC) method is the standard for assessing the purity of polar, non-volatile compounds like this one.[12]
Caption: General workflow for purity analysis by RP-HPLC.
Detailed Protocol:
-
Mobile Phase Preparation: Prepare an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0) and filter through a 0.45 µm filter. The organic phase is typically HPLC-grade acetonitrile or methanol.
-
Standard/Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase or a suitable diluent to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (as the compound lacks a strong chromophore).
-
Elution: A gradient elution may be required to resolve impurities, starting from ~5% organic phase and ramping up to ~95%.
-
-
Analysis: Inject the sample and integrate all peaks. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
Structural Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR in a suitable solvent (e.g., D₂O or DMSO-d₆) will confirm the carbon-hydrogen framework and the absence of significant organic impurities.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will confirm the molecular weight of the cation (M-Cl)⁺.
Safety, Handling, and Storage Protocols
Adherence to strict safety protocols is mandatory when working with any chemical reagent.
Hazard Identification
While a specific, comprehensive safety data sheet (SDS) for this exact compound is not detailed in the search results, related amine hydrochlorides and corrosive solids provide a basis for safe handling. It should be handled as a potentially corrosive and irritating substance.[13][14]
-
Skin/Eye Contact: May cause skin irritation and serious eye damage.[14][15]
-
Inhalation: May cause respiratory tract irritation.[14]
-
Ingestion: May be harmful if swallowed.[15]
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13][14]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH/MSHA-approved respirator.[15]
-
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[15]
Storage and Stability
-
Conditions: Store in a cool, dry, and well-ventilated place.[13][14]
-
Container: Keep the container tightly closed to protect from moisture.[13]
-
Incompatibilities: Keep away from strong oxidizing agents.[14]
First Aid Measures
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[13][15]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[13]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[13][14]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[13][15]
Conclusion
3-Aminopropane-1-sulfonamide hydrochloride (CAS: 104458-33-5) is a promising and versatile chemical intermediate for the scientific research community. Its defined structure, combining a reactive primary amine with the medicinally significant sulfonamide moiety, positions it as a valuable tool for synthesizing novel compounds in drug discovery and related fields. By understanding its physicochemical properties, synthetic origins, analytical validation methods, and proper handling procedures, researchers can effectively and safely integrate this compound into their development pipelines, paving the way for new scientific advancements.
References
- SAFETY DATA SHEET. (2024, December 2).
-
3-Aminopropane-1-sulfonamide | CAS#:74494-51-2 | Chemsrc. (2025, August 22). Chemsrc. Retrieved January 14, 2026, from [Link]
- SAFETY DATA SHEET. (2025, December 18).
- Process for preparing 3-amino propane sulfonic acid. (2003, October 29). Google Patents.
-
Safety Data Sheet: 3-Aminopropane-1-sulfonic acid. (n.d.). Carl ROTH. Retrieved January 14, 2026, from [Link]
- Method of preparing 3-amino propane sulfonic acid. (n.d.). Google Patents.
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Retrieved January 14, 2026, from [Link]
-
3-AMINOPROPANE-1-SULFONIC ACID | CAS 3687-18-1. (n.d.). Matrix Fine Chemicals. Retrieved January 14, 2026, from [Link]
-
The Role of 3-Aminopropane-1-thiol Hydrochloride in Biomarker Development. (n.d.). NINGBO INNO PHARMCHEM. Retrieved January 14, 2026, from [Link]
- Isotopically enriched 3-amino-1-propanesulfonic acid derivatives and their use. (n.d.). Google Patents.
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Retrieved January 14, 2026, from [Link]
-
Amino acid analysis. (n.d.). US Pharmacopeia (USP). Retrieved January 14, 2026, from [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). Trends in Sciences. Retrieved January 14, 2026, from [Link]
-
What is the best method to determine 3-aminopropanol in a cream formulation? (2017, May 8). ResearchGate. Retrieved January 14, 2026, from [Link]
Sources
- 1. 3-Aminopropane-1-sulfonamide hydrochloride | CymitQuimica [cymitquimica.com]
- 2. 3-AMinopropane-1-sulfonaMide, HCl | 104458-33-5 [chemicalbook.com]
- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN108623501B - Isotopically enriched 3-amino-1-propanesulfonic acid derivatives and their use - Google Patents [patents.google.com]
- 6. 3-Amino-1-propanesulfonic Acid | 3687-18-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. scbt.com [scbt.com]
- 8. 3-Amino-1-propanesulfonic acid, 95% 1 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 9. calpaclab.com [calpaclab.com]
- 10. CN1451652A - Process for preparing 3-amino propane sulfonic acid - Google Patents [patents.google.com]
- 11. nbinno.com [nbinno.com]
- 12. tis.wu.ac.th [tis.wu.ac.th]
- 13. tcichemicals.com [tcichemicals.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
